Boc-3,4-dichloro-L-phenylalanine

Lipophilicity Peptide Design ADME Prediction

Boc-3,4-dichloro-L-phenylalanine (Boc-Phe(3,4-Cl₂)-OH; CAS 80741-39-5) is an N‑tert‑butoxycarbonyl (Boc)-protected, non‑proteinogenic L‑phenylalanine derivative bearing chlorine atoms at the 3‑ and 4‑positions of the aromatic ring. The dichloro substitution markedly increases the side‑chain lipophilicity relative to the parent phenylalanine and to mono‑chlorinated or fluorinated analogs, a property that directly influences peptide folding, hydrophobic packing, and membrane interactions when the residue is incorporated into synthetic peptides.

Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
CAS No. 80741-39-5
Cat. No. B558718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3,4-dichloro-L-phenylalanine
CAS80741-39-5
Synonyms80741-39-5; Boc-3,4-dichloro-L-phenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid; BOC-L-3,4-Dichlorophe; Boc-Phe(3,4-Cl2)-OH; Boc-L-3,4-Dichlorophenylalanine; SBB064126; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid; Boc-D-3,4-Dichlorophenylalanine; (2S)-2-(tert-butoxycarbonylamino)-3-(3,4-dichlorophenyl)propanoicacid; AC1MC1A3; Boc-Phe(3,4-DiCl)-OH; 15042_ALDRICH; SCHEMBL1529592; 15042_FLUKA; CTK8C5723; MolPort-001-758-485; UGZIQCCPEDCGGN-NSHDSACASA-N; ZINC2564715; CB-737; MFCD00273436; AKOS015890010; AM82043; BL161-1; AC-16820
Molecular FormulaC14H17Cl2NO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyUGZIQCCPEDCGGN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5): Physical Properties, Procurement Specifications, and Role as a Peptide Building Block


Boc-3,4-dichloro-L-phenylalanine (Boc-Phe(3,4-Cl₂)-OH; CAS 80741-39-5) is an N‑tert‑butoxycarbonyl (Boc)-protected, non‑proteinogenic L‑phenylalanine derivative bearing chlorine atoms at the 3‑ and 4‑positions of the aromatic ring . The dichloro substitution markedly increases the side‑chain lipophilicity relative to the parent phenylalanine and to mono‑chlorinated or fluorinated analogs, a property that directly influences peptide folding, hydrophobic packing, and membrane interactions when the residue is incorporated into synthetic peptides . Commercially, it is available in purity grades ranging from ≥95% (TLC) to ≥99% (HPLC) and is qualified for Boc‑based solid‑phase peptide synthesis (SPPS) .

Why Boc-3,4-dichloro-L-phenylalanine Cannot Be Replaced by Generic Halogenated Phenylalanine Derivatives in Peptide Research and Drug Discovery


Halogenated phenylalanine building blocks are not functionally interchangeable. The number, position, and identity of halogen substituents on the phenyl ring produce distinct physicochemical signatures—logP, steric bulk, electron‑withdrawing character, and solid‑state thermal stability—that cascade into differences in peptide conformation, target binding, metabolic stability, and synthetic handling . Substituting Boc‑3,4‑dichloro‑L‑phenylalanine with a mono‑chloro (e.g., Boc‑4‑chloro‑L‑phenylalanine) or difluoro (Boc‑3,4‑difluoro‑L‑phenylalanine) analog alters lipophilicity by more than 0.4 logP units and shifts the melting point by over 10°C, which can affect both solid‑phase coupling efficiency and downstream purification . In protease inhibitor programs, a 3,4‑dichlorophenylalanine residue has been shown to deliver up to 507‑fold selectivity for the parasitic target rhodesain over human cathepsin L, a gain not achievable with other aryl substituents explored within the same scaffold series [1].

Boc-3,4-dichloro-L-phenylalanine Procurement-Relevant Quantitative Differentiation: Lipophilicity, Thermal Stability, Chiroptical Identity, Biological Selectivity, and Available Purity Grades


Computed Lipophilicity (LogP): Boc-3,4-dichloro-L-phenylalanine vs. Mono-Chloro and Difluoro Analogs

Boc-3,4-dichloro-L-phenylalanine exhibits an ACD/LogP of 4.03 , compared with a reported LogP of 3.56 for the mono‑chlorinated analog Boc‑4‑chloro‑L‑phenylalanine [1] and an XlogP of 2.7 for Boc‑3,4‑difluoro‑L‑phenylalanine [2]. The second chlorine atom therefore increases the computed octanol‑water partition coefficient by approximately 0.47 log units versus the 4‑chloro derivative and by approximately 1.33 log units versus the 3,4‑difluoro derivative. The logD at pH 7.4 for Boc-3,4-dichloro-L-phenylalanine is 0.44, substantially lower than the logP, indicating significant ionization of the carboxylic acid at physiological pH .

Lipophilicity Peptide Design ADME Prediction

Melting Point and Solid‑State Thermal Stability: Dichloro vs. Mono‑Chloro and Difluoro Boc‑Protected Phenylalanines

The melting point of Boc‑3,4‑dichloro‑L‑phenylalanine is reported as 120‑127 °C (≥99% HPLC grade) . In contrast, Boc‑4‑chloro‑L‑phenylalanine melts at approximately 110 °C , and Boc‑3,4‑difluoro‑L‑phenylalanine melts over the broader and lower range of 92‑104 °C . The 10‑17 °C upward shift in melting point relative to the mono‑chloro analog, and the 23‑28 °C shift relative to the difluoro analog, indicate stronger intermolecular interactions in the crystalline lattice of the dichloro compound, consistent with the larger polarizable chlorine atoms.

Thermal Stability Solid‑Phase Peptide Synthesis Storage and Handling

Specific Optical Rotation: Differentiating the Dichloro L‑Enantiomer from Its D‑Enantiomer and Mono‑Chloro L‑Analog

The specific optical rotation of Boc‑3,4‑dichloro‑L‑phenylalanine is [α]²⁰D = +25.00° ± 1° (c=1.036%, EtOAc) for the high‑purity (≥99% HPLC) material . The mono‑chloro L‑analog Boc‑4‑chloro‑L‑phenylalanine reports a similar but distinguishable [α]²⁰/D = +26° ± 3° (c=1% in ethyl acetate) . Critically, the D‑enantiomer Boc‑3,4‑dichloro‑D‑phenylalanine exhibits [α]²²D = −28° ± 2° (c=1.020, EtOAc) , providing a clear chiroptical fingerprint to confirm enantiomeric identity and guard against mis‑shipment or racemization.

Chiral Purity Enantiomeric Identity Quality Control

Protease Selectivity in a Rhodesain Inhibitor Series: 3,4-Dichlorophenylalanine in the S2 Pocket Delivers Up to 507‑Fold Selectivity Over Human Cathepsin L

In a series of acyclic dipeptidyl nitrile rhodesain inhibitors, structure‑activity relationship studies demonstrated that incorporating a 3,4‑dichlorophenylalanine residue in the S2 pocket conferred high trypanocidal activity, while aromatic residues in the S3 pocket provided enhanced selectivity against the closely related human cysteine protease cathepsin L (hCatL) [1]. The overall selectivity window reached up to 507‑fold for rhodesain over hCatL. RD inhibition constants (Kᵢ) and in vitro cell‑growth IC₅₀ values against Trypanosoma brucei rhodesiense were measured in the nanomolar range.

Cysteine Protease Inhibition Neglected Tropical Diseases Selectivity Engineering

Provenance in Dual NK₁/NK₂ Antagonist Development: The 3,4-Dichloro Pattern Enables Balanced High‑Affinity Binding to Both Neurokinin Receptors

The D‑enantiomer Boc‑3,4‑dichloro‑D‑phenylalanine served as the chiral starting material for the enantioselective synthesis of DNK333, a potent and orally active dual NK₁/NK₂ receptor antagonist [1]. The final drug candidate displayed pKᵢ values of 8.38 (NK₁) and 8.02 (NK₂) at cloned human receptors, representing balanced sub‑nanomolar affinity. Critically, only the (R,R)‑diastereoisomer—whose synthesis depends on the enantiomeric purity (>99.5% ee) of the Boc‑protected dichlorophenylalanine precursor—exhibited this balanced dual‑receptor profile; the three other possible diastereoisomers were significantly less potent [1].

Neurokinin Receptor Antagonism Dual Pharmacology Chiral Synthesis

Commercial Purity Grades: ≥99% (HPLC) vs. ≥98% (TLC) Options Enable Fit‑for‑Purpose Procurement

Boc‑3,4‑dichloro‑L‑phenylalanine is commercially supplied under two principal purity specifications: ≥99% by HPLC and ≥98.0% by TLC . The HPLC‑grade material also reports a narrower melting point range (120‑127 °C) and a precisely defined optical rotation ([α]²⁰D = +25.00° ± 1°), whereas the TLC‑grade material reports a single‑point melting temperature of 120 °C and a less stringently defined optical rotation (+16.2°, c=1.0, CH₃OH) .

Purity Specification Procurement Decision Analytical Quality

Boc-3,4-dichloro-L-phenylalanine: Evidence‑Backed Application Scenarios in Peptide Therapeutics, Probe Discovery, and Chemical Biology


Structure‑Guided Design of Selective Cysteine Protease Inhibitors for Neglected Tropical Diseases

When optimizing inhibitors of parasitic cysteine proteases such as rhodesain, the 3,4‑dichlorophenylalanine residue placed in the S2 pocket has been shown to confer high trypanocidal activity with selectivity gains of up to 507‑fold over the homologous human protease cathepsin L [1]. Researchers developing new anti‑trypanosomal agents can incorporate Boc‑3,4‑dichloro‑L‑phenylalanine directly into dipeptidyl nitrile or related warhead‑containing scaffolds via standard Boc‑SPPS to explore this validated selectivity determinant.

Dual NK₁/NK₂ Receptor Antagonist Lead Optimization

The 3,4‑dichloro substitution pattern, when combined with the correct R,R stereochemistry, yields balanced sub‑nanomolar affinity for both human NK₁ (pKᵢ = 8.38) and NK₂ (pKᵢ = 8.02) receptors, as demonstrated by the clinical candidate DNK333 [2]. Medicinal chemistry groups pursuing dual neurokinin antagonists for respiratory or inflammatory indications should specify the enantiomerically pure Boc‑protected dichlorophenylalanine (>99.5% ee) as the chiral starting material to access this pharmacophore.

Engineering Peptide Hydrophobicity and Conformational Stability Through Halogenated Amino Acid Incorporation

With a computed ACD/LogP of 4.03—substantially higher than the mono‑chloro (LogP ≈ 3.56) or difluoro (XlogP ≈ 2.7) analogs—Boc‑3,4‑dichloro‑L‑phenylalanine provides a quantifiably stronger hydrophobic driving force for peptide folding and membrane interaction . Peptide chemists can use this building block to systematically tune the lipophilicity of helical or β‑sheet peptides without altering the backbone hydrogen‑bonding pattern, leveraging the +0.47 logP increment per chlorine atom addition.

Large‑Scale Solid‑Phase Peptide Synthesis with Thermally Robust Building Blocks

The melting point of 120‑127 °C for high‑purity Boc‑3,4‑dichloro‑L‑phenylalanine exceeds that of the mono‑chloro analog (~110 °C) by at least 10 °C . This thermal stability margin reduces the risk of building‑block degradation during extended automated SPPS cycles and simplifies storage, making it the preferred choice for process chemistry groups scaling up halogenated peptide sequences to multi‑gram or kilogram quantities.

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